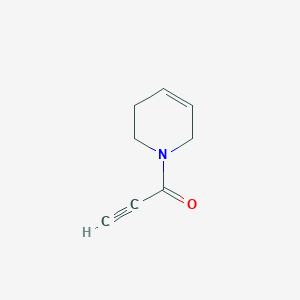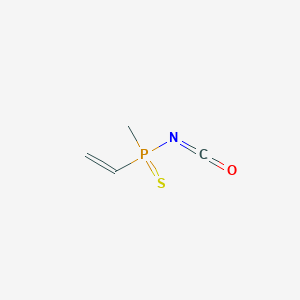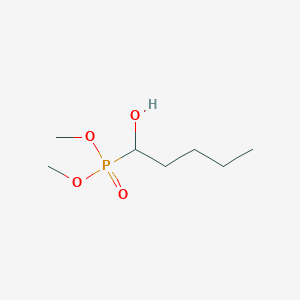![molecular formula C19H17O3PS B14309361 Diphenyl [(phenylsulfanyl)methyl]phosphonate CAS No. 116222-93-6](/img/no-structure.png)
Diphenyl [(phenylsulfanyl)methyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenylsulfanyl methyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl [(phenylsulfanyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfanyl methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction provides a variety of aryl phosphonates, including this compound, and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the use of inexpensive catalysts such as copper or nickel can make the process more cost-effective .
化学反应分析
Types of Reactions
Diphenyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Diphenyl [(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylsulfanyl methyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus but lacks the phosphonate group.
Uniqueness
Diphenyl [(phenylsulfanyl)methyl]phosphonate is unique due to the presence of the phenylsulfanyl methyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .
属性
| 116222-93-6 | |
分子式 |
C19H17O3PS |
分子量 |
356.4 g/mol |
IUPAC 名称 |
[phenoxy(phenylsulfanylmethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C19H17O3PS/c20-23(21-17-10-4-1-5-11-17,22-18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15H,16H2 |
InChI 键 |
WKCFCRKJJXZCBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(CSC2=CC=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)




![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
